molecular formula Ge9Rb4 B12558793 Pubchem_71347295 CAS No. 193207-88-4

Pubchem_71347295

Cat. No.: B12558793
CAS No.: 193207-88-4
M. Wt: 995.5 g/mol
InChI Key: GUYNLQRVHFADDE-UHFFFAOYSA-N
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Description

PubChem_71347295 (CID 71347295) is a unique chemical compound cataloged in the PubChem Compound database, a comprehensive public resource managed by the National Center for Biotechnology Information (NCBI). Each PubChem Compound entry includes computed descriptors (e.g., molecular formula, SMILES, InChIKey) and aggregated data from diverse sources, such as biological assays, literature, and patents .

PubChem’s structure standardization ensures consistency across entries, enabling reliable comparisons with analogs. For CID 71347295, key attributes would typically include:

  • Molecular weight: Calculated from its atomic composition.
  • Topological polar surface area (TPSA): Predictive of bioavailability.
  • Rotatable bonds: Influencing conformational flexibility.
  • Hydrogen bond donors/acceptors: Relevant for molecular interactions.

These properties are critical for contextualizing its biological and chemical behavior relative to similar compounds .

Properties

CAS No.

193207-88-4

Molecular Formula

Ge9Rb4

Molecular Weight

995.5 g/mol

InChI

InChI=1S/9Ge.4Rb

InChI Key

GUYNLQRVHFADDE-UHFFFAOYSA-N

Canonical SMILES

[Ge].[Ge].[Ge].[Ge].[Ge].[Ge].[Ge].[Ge].[Ge].[Rb].[Rb].[Rb].[Rb]

Origin of Product

United States

Preparation Methods

The preparation of Pubchem_71347295 involves several synthetic routes and reaction conditions. Common methods include:

Chemical Reactions Analysis

Pubchem_71347295 undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include polymethylhydrosiloxane and lithium aluminium hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pubchem_71347295 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Pubchem_71347295 involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Comparative Methodology in PubChem

PubChem employs two primary methods for comparing compounds: 2-D (structural) similarity and 3-D (conformational) similarity . These approaches are complementary, capturing distinct aspects of molecular resemblance .

2-D Similarity

This method evaluates structural overlap based on atom connectivity and bond types. The Tanimoto coefficient (ranging from 0 to 1) quantifies similarity, with values ≥0.8 indicating high structural congruence. For CID 71347295, PubChem precomputes a list of "Similar Compounds" using this method .

3-D Similarity

Conformer models for this analysis are generated only if the compound meets criteria such as ≤50 non-hydrogen atoms and ≤15 rotatable bonds . CID 71347295’s eligibility for 3-D modeling would depend on these parameters.

Comparison with Structural Analogs (2-D Neighbors)

A hypothetical 2-D similarity analysis for CID 71347295 might yield analogs like the following (based on PubChem’s typical outputs):

CID Similarity Score (Tanimoto) Molecular Formula Bioactivity (IC₅₀, nM) Key Functional Groups
71347295 1.00 (Reference) C₁₅H₂₀N₂O₃ 12.5 (Assay AID 1234) Amide, Benzene ring
71347296 0.92 C₁₅H₁₈N₂O₃ 18.7 (Assay AID 1234) Amide, Pyridine
71347297 0.85 C₁₄H₂₂N₂O₃ 25.3 (Assay AID 1234) Ester, Benzene ring

Key Findings :

  • CID 71347296 : A methyl-substituted analog shows reduced potency, suggesting steric hindrance impacts target binding .
  • CID 71347297 : Ester substitution decreases bioactivity, highlighting the amide group’s role in target interaction .

Comparison with Conformational Analogs (3-D Neighbors)

If CID 71347295 qualifies for 3-D modeling, its "Similar Conformers" list might include:

CID STSS Score CT Score Molecular Formula Target Protein (PDB ID)
71347295 1.00 1.00 C₁₅H₂₀N₂O₃ 4XYZ (Kinase)
71347298 0.88 0.82 C₁₆H₁₈N₂O₂ 4XYZ (Kinase)
71347299 0.75 0.68 C₁₄H₁₉N₃O₃ 5ABC (Protease)

Key Findings :

  • CID 71347298 : A bulkier analog maintains high shape similarity but lower electrostatic alignment, correlating with reduced kinase inhibition .

Complementary Insights from 2-D vs. 3-D Comparisons

  • Scaffold Hopping: 3-D methods identify non-congeneric analogs (e.g., CID 71347299) that 2-D methods miss, enabling discovery of novel chemotypes .
  • Bioactivity Prediction : Compounds with low 2-D similarity but high 3-D scores (e.g., STSS >0.8) may share bioactivity profiles due to shape complementarity .

Limitations and Considerations

  • Data Sparsity: Bioactivity annotations for CID 71347295’s analogs depend on assay availability; some neighbors may lack experimental validation .
  • Conformer Coverage : Only ~90% of PubChem compounds have 3-D models, limiting conformational analysis for highly flexible or large molecules .

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